(3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid
Description
(3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid is a chiral piperidine derivative characterized by a carboxylic acid group at the 3-position (S-configuration) and a propenyloxy carbonyl (allyloxycarbonyl) group on the nitrogen atom.
Properties
IUPAC Name |
(3S)-1-prop-2-enoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-6-15-10(14)11-5-3-4-8(7-11)9(12)13/h2,8H,1,3-7H2,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTAKIOIKDWMHK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCC[C@@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of (3S)-piperidine-3-carboxylic acid with prop-2-en-1-yl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The prop-2-en-1-yloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
The target compound’s structural analogs differ primarily in substituents on the piperidine nitrogen or the carboxylic acid position. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Research Findings and Data Gaps
- Synthetic Routes : While the provided evidence lacks explicit synthesis protocols for the target compound, methods for analogous compounds (e.g., Boc-protected derivatives ) suggest feasible pathways via carbamate formation or nucleophilic substitution.
- Safety Data : SDS for related compounds (e.g., 3-piperidinecarboxylic acid ) emphasize standard lab precautions (gloves, ventilation), which likely apply to the target compound.
Biological Activity
(3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.341 g/mol
- CAS Number : 959236-11-4
- Purity : ≥97%
The compound exhibits a range of biological activities attributed to its structural properties. The piperidine ring and the carbonyl functionalities contribute to its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that piperidine derivatives can act as inhibitors of tubulin polymerization, which is crucial in cancer cell proliferation . The specific interactions of this compound with target enzymes are still under investigation but suggest potential anti-cancer properties.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of related piperidine compounds on cancer cell lines. For example:
- Cell Lines Tested : B16 melanoma cells showed submicromolar cytotoxicity for various piperidine derivatives, indicating a promising therapeutic index .
Case Study: Tubulin Polymerization Inhibition
A study on structurally similar compounds demonstrated that certain piperidine analogs effectively inhibited tubulin polymerization, leading to apoptosis in cancer cells. This suggests that this compound may possess similar properties, warranting further exploration .
Comparative Analysis of Biological Activities
Future Directions
The exploration of this compound is still in its early stages. Future research should focus on:
- Mechanistic Studies : Detailed investigations into the binding affinities and mechanisms by which this compound interacts with target proteins.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity can lead to the development of more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
